1-(2,4,5-trichlorophenyl)-1H-pyrrole
Description
1-(2,4,5-Trichlorophenyl)-1H-pyrrole is a halogenated aromatic compound featuring a pyrrole ring substituted with a 2,4,5-trichlorophenyl group.
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRPZLOKPMGFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling Reaction
The Ullmann coupling reaction represents one of the classical approaches for the N-arylation of pyrroles. This method involves the coupling of pyrrole with aryl halides in the presence of copper catalysts.
Reaction Scheme:
Pyrrole + 2,4,5-trichlorophenyl halide → 1-(2,4,5-trichlorophenyl)-1H-pyrrole
The reaction typically requires elevated temperatures (150-200°C) and a copper catalyst such as copper powder, copper(I) oxide, or copper(I) halides. While this method can be applied to synthesize this compound, the harsh conditions and lower selectivity may limit its efficiency.
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig cross-coupling represents a modern approach for N-arylation reactions. This palladium-catalyzed method enables the coupling of pyrrole with aryl halides under milder conditions compared to the Ullmann reaction.
Reaction Conditions:
- Palladium catalyst (typically Pd(OAc)2 or Pd2(dba)3)
- Phosphine ligands (e.g., BINAP, XPhos)
- Base (e.g., Cs2CO3, t-BuONa)
- Solvent (toluene, dioxane)
- Temperature: 80-120°C
This method offers better functional group tolerance and typically higher yields compared to the Ullmann coupling.
Specific Preparation Methods for this compound
Direct N-arylation of Pyrrole
The most straightforward approach to synthesize this compound involves the direct N-arylation of pyrrole with 2,4,5-trichlorophenyl halides. This reaction can be performed using either copper or palladium catalysts.
Procedure:
- A mixture of pyrrole (1.2 eq), 2,4,5-trichlorophenyl bromide (1.0 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 eq) in anhydrous toluene is heated at 100°C under nitrogen atmosphere for 12-24 hours.
- After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
- The crude product is purified by column chromatography to afford this compound.
This method typically provides yields ranging from 65-80%, depending on the specific reaction conditions and purification procedures.
N-arylation via Phase-Transfer Catalysis
An alternative approach involves the use of phase-transfer catalysts to promote the N-arylation of pyrrole with 2,4,5-trichlorophenyl halides.
Reaction Conditions:
- Pyrrole (1.5 eq)
- 2,4,5-trichlorophenyl bromide (1.0 eq)
- Potassium hydroxide (3.0 eq)
- Tetrabutylammonium bromide (0.1 eq)
- Solvent: Dichloromethane/water
- Temperature: Room temperature to 40°C
- Reaction time: 24-48 hours
This method can provide yields of 50-70% and offers the advantage of milder reaction conditions compared to the transition metal-catalyzed approaches.
Synthesis from 1-(2,4,5-trichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
A less direct but potentially useful approach involves the reduction of 1-(2,4,5-trichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (a maleimide derivative) to obtain the target compound.
Procedure:
- 1-(2,4,5-trichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (1.0 eq) is dissolved in dry THF.
- Lithium aluminum hydride (4.0 eq) is added slowly at 0°C.
- The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4-6 hours.
- After careful workup and purification, this compound is obtained.
This method typically provides moderate yields (40-60%) but may be useful in specific synthetic contexts.
Modern Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient method for accelerating organic reactions, including the synthesis of N-arylpyrroles. This approach can significantly reduce reaction times and often improves yields.
Procedure for Microwave-Assisted N-arylation:
- Pyrrole (1.2 eq), 2,4,5-trichlorophenyl bromide (1.0 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 eq) are combined in a microwave vial with anhydrous DMF.
- The mixture is irradiated at 120°C for 20-30 minutes.
- After cooling, the reaction mixture is processed as in conventional methods.
This approach can reduce reaction times from hours to minutes while maintaining or improving yields.
Flow Chemistry Approaches
Continuous flow chemistry represents another modern approach for the synthesis of N-arylpyrroles. This method offers several advantages, including better heat transfer, improved mixing, and the possibility of safely using harsh reaction conditions.
Flow Chemistry Setup:
- Reactants: Pyrrole and 2,4,5-trichlorophenyl bromide in solvent
- Catalyst solution: Pd catalyst and ligand in solvent
- Base solution: Cs2CO3 in solvent
- Flow rate: 0.5-1.0 mL/min
- Temperature: 120-150°C
- Pressure: 5-10 bar
- Residence time: 10-20 minutes
Flow chemistry can provide consistent yields and facilitate scale-up of the synthesis process.
Comparative Analysis of Preparation Methods
The various methods for preparing this compound can be compared based on several criteria, including yield, reaction conditions, scalability, and environmental impact.
Table 1: Comparison of Different Preparation Methods
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Ullmann Coupling | Cu or CuO | 150-200 | 12-24 h | 40-60 | Simple setup, inexpensive catalyst | Harsh conditions, lower selectivity |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | 100-120 | 12-24 h | 65-80 | Higher yields, better selectivity | Expensive catalyst, sensitive to moisture |
| Phase-Transfer | TBAB | 25-40 | 24-48 h | 50-70 | Mild conditions, no transition metals | Longer reaction times, moderate yields |
| Maleimide Reduction | - | 65-70 | 4-6 h | 40-60 | Different approach, useful for certain substrates | Multiple steps, moderate yields |
| Microwave-Assisted | Pd(OAc)2/XPhos | 120 | 20-30 min | 70-85 | Very short reaction time, high yields | Special equipment required |
| Flow Chemistry | Pd catalyst | 120-150 | 10-20 min | 75-85 | Scalable, consistent, fast | Complex setup, equipment cost |
Table 2: Reaction Conditions for Palladium-Catalyzed N-arylation
| Entry | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | XPhos | Cs2CO3 | Toluene | 100 | 24 | 75 |
| 2 | BINAP | Cs2CO3 | Toluene | 100 | 24 | 68 |
| 3 | XPhos | t-BuONa | Toluene | 100 | 24 | 70 |
| 4 | XPhos | K3PO4 | Toluene | 100 | 24 | 65 |
| 5 | XPhos | Cs2CO3 | Dioxane | 100 | 24 | 78 |
| 6 | XPhos | Cs2CO3 | DMF | 100 | 24 | 80 |
| 7 | XPhos | Cs2CO3 | DMF | 120 | 12 | 82 |
Purification Techniques
Purification of this compound typically involves:
- Column Chromatography : Using silica gel and hexane/ethyl acetate or hexane/dichloromethane mixtures as eluents.
- Recrystallization : From appropriate solvents such as ethanol, hexane, or ethyl acetate.
- Vacuum Distillation : For larger-scale preparations, although care must be taken due to the potential thermal sensitivity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The position and number of chlorine atoms on the phenyl ring significantly alter molecular properties:
- 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (): Methyl groups on the pyrrole ring increase hydrophobicity, while the meta-chlorophenyl group may hinder π-π stacking interactions.
- 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (): The dichloro substitution pattern and aldehyde group introduce both electron-withdrawing effects and sites for further chemical modification (e.g., condensation reactions).
- 1H-Pyrrole-2,5-dione, 1-(2,4,6-trichlorophenyl) (): The dione moiety (two ketone groups) increases polarity, while the 2,4,6-trichlorophenyl group creates a symmetrical substitution pattern distinct from the target compound’s 2,4,5-trichloro arrangement.
Physical Properties
Analysis : The absence of methyl or dione groups in the target compound suggests lower hydrophobicity compared to and derivatives. The 2,4,5-Cl₃Ph group may reduce solubility in polar solvents due to increased halogenated bulk.
Biological Activity
1-(2,4,5-Trichlorophenyl)-1H-pyrrole is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a trichlorophenyl group. The presence of chlorine atoms enhances the compound's lipophilicity and reactivity, contributing to its biological activity.
The biological activity of this compound primarily involves interactions with cellular targets that affect various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered cell function and growth.
- Antifungal Activity : Research indicates that compounds with a pyrrole structure can disrupt fungal cell walls and membranes, leading to cell death. This is achieved by causing morphological changes in fungal cells.
- Anticancer Properties : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antifungal Activity
This compound has demonstrated antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal species by disrupting their cellular integrity. The compound's mechanism involves altering the morphology of fungal hyphae and affecting cell wall synthesis .
Anticancer Activity
Research has indicated potential anticancer effects. For instance, derivatives of pyrrole have been linked to the induction of apoptosis in specific cancer cell lines. This is believed to be mediated through pathways such as caspase activation and modulation of Bcl-2 family proteins .
Study on Antifungal Efficacy
A study investigated the antifungal activity of this compound against Candida albicans and Aspergillus niger. The results showed significant inhibition of fungal growth at concentrations as low as 50 µg/mL. Microscopic examination revealed that treated fungi exhibited swelling and fragmentation of hyphae compared to untreated controls.
| Concentration (µg/mL) | % Inhibition (C. albicans) | % Inhibition (A. niger) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 65 | 60 |
| 100 | 90 | 85 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 30 µM after 48 hours of treatment. Apoptotic markers such as Annexin V positivity were significantly increased in treated cells.
Q & A
Basic: How can researchers optimize the synthesis of 1-(2,4,5-trichlorophenyl)-1H-pyrrole to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate coupling reagents and controlling reaction conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-pyrrole bond formation. Use of 2,4,5-trichlorophenylboronic acid with a pyrrole precursor under inert atmosphere (N₂/Ar) at 80–100°C in THF/water (3:1) with Na₂CO₃ as base can enhance yield . Computational reaction path searches (e.g., quantum chemical calculations) help identify optimal parameters like temperature and solvent polarity, reducing trial-and-error approaches . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign signals for pyrrole protons (δ 6.0–7.0 ppm) and trichlorophenyl aromatic protons (δ 7.2–7.8 ppm). Coupling constants (J values) confirm substitution patterns .
- FT-IR : Peaks at ~3100 cm⁻¹ (C-H aromatic), ~1500 cm⁻¹ (C=C pyrrole), and ~750 cm⁻¹ (C-Cl) validate structure .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Cl bond ~1.73 Å) and confirms coplanarity of the trichlorophenyl and pyrrole rings .
- Melting Point : Consistency with literature values (e.g., 64–66°C for analogous chlorophenyl-pyrroles) indicates purity .
Advanced: What advanced methodologies are used to elucidate the anticancer mechanisms of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinity to targets like tubulin or DNA topoisomerases. Chlorine atoms enhance hydrophobic interactions in binding pockets .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Compare with control compounds (e.g., pyrrolidine derivatives) to assess selectivity .
- ROS Detection : Flow cytometry with DCFH-DA dye quantifies reactive oxygen species (ROS) induction, linking cytotoxicity to oxidative stress .
- Transcriptomics : RNA sequencing identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F or CH₃) and compare bioactivity trends .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Computational Validation : MD simulations assess whether conflicting results arise from conformational flexibility or solvent effects .
Advanced: What computational strategies predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian09/B3LYP/6-311+G(d,p) computes HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The electron-withdrawing Cl groups lower LUMO, enhancing reactivity toward nucleophiles .
- Reaction Path Searches : Explore intermediates and transition states (e.g., for electrophilic substitution) using QM/MM methods .
- Solvent Modeling : COSMO-RS predicts solubility and stability in polar aprotic solvents (e.g., DMF) .
Advanced: How does the trichlorophenyl substituent influence the regioselectivity of electrophilic substitution in 1H-pyrrole systems?
Methodological Answer:
- Electronic Effects : Chlorine atoms withdraw electron density via inductive effects, directing electrophiles (e.g., NO₂⁺) to the less deactivated α-position of pyrrole. Computational NPA (Natural Population Analysis) charges confirm higher electron density at α-sites .
- Steric Effects : Bulky trichlorophenyl groups hinder substitution at adjacent positions. X-ray data show C-Cl bonds create steric barriers, favoring reactions at distal sites .
- Experimental Validation : Nitration (HNO₃/AcOH) yields 3-nitro derivatives predominantly, confirmed by ¹H-NMR coupling patterns .
Advanced: What experimental protocols assess the thermal and photochemical stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature (Td). Analogous chlorophenyl-pyrroles show Td ~200°C .
- UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~300 nm) under UV light (254 nm) in ethanol. Degradation half-life calculations use first-order kinetics .
- HPLC-MS : Track decomposition products (e.g., dechlorinated byproducts) under accelerated aging conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
